N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(3-methylthiophen-2-yl)propanamide
Description
N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(3-methylthiophen-2-yl)propanamide is a heterocyclic compound featuring a pyridine core substituted with a 1-methylpyrazole moiety and a propanamide linker connected to a 3-methylthiophene group.
Properties
IUPAC Name |
N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-3-(3-methylthiophen-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c1-13-8-10-24-17(13)5-6-18(23)20-12-14-3-4-15(19-11-14)16-7-9-21-22(16)2/h3-4,7-11H,5-6,12H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYRLHYFYXAIRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCC(=O)NCC2=CN=C(C=C2)C3=CC=NN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(3-methylthiophen-2-yl)propanamide is a compound of significant interest due to its potential biological activities. This article discusses its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 312.4 g/mol. The structure includes a pyrazole moiety, which is known for various biological activities, particularly in medicinal chemistry.
Biological Activities
1. Antimicrobial Activity:
Research has shown that compounds containing pyrazole and thiophene rings exhibit antimicrobial properties. For instance, derivatives of pyrazole have been reported to demonstrate activity against various bacterial strains such as E. coli and Staphylococcus aureus . The presence of the aliphatic amide linkage in the structure is crucial for enhancing antimicrobial efficacy .
2. Anti-inflammatory Effects:
Pyrazole derivatives have been recognized for their anti-inflammatory properties. Studies indicate that certain compounds can inhibit pro-inflammatory cytokines like TNF-α and IL-6, showcasing their potential as therapeutic agents in inflammatory diseases .
3. Anticancer Potential:
The pyrazole scaffold has been explored for anticancer activity, particularly through the inhibition of specific kinases involved in cancer progression. For example, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation .
The biological activities of this compound can be attributed to its interaction with various molecular targets:
- Kinase Inhibition: Compounds with similar structures have been reported to inhibit MET kinase activity, which is crucial in cancer cell signaling pathways .
- Cytokine Modulation: The ability to modulate cytokine levels suggests a mechanism where the compound may interfere with inflammatory signaling pathways, providing a therapeutic avenue for inflammatory diseases .
Case Studies and Research Findings
Several studies have investigated the biological activities of pyrazole derivatives:
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Below is a detailed analysis of structurally analogous compounds derived from the provided evidence and their implications:
Table 1: Structural Comparison of Key Analogues
Key Observations
Pyridine vs. Pyrimidine Cores :
- The target compound’s pyridine core differs from pyrazolo-pyrimidine derivatives (e.g., N',N'-dimethyl-N-[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]propane-1,3-diamine). Pyrimidines often exhibit stronger hydrogen-bonding interactions with kinase ATP-binding pockets, whereas pyridines may prioritize hydrophobic interactions .
Thiophene Integration: The 3-methylthiophene group in the target compound contrasts with thieno-pyridine hybrids (e.g., methyl 6-(phenylmethyl)-2-(propanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate). Thiophene’s aromaticity and sulfur atom may enhance π-stacking and redox stability compared to unsubstituted thiophenes .
Substituent Effects: The propanamide linker in the target compound provides flexibility for binding pocket accommodation, similar to propanoylamino groups in thieno-pyridine derivatives. However, methyl substitution on the thiophene (C3) may reduce steric hindrance compared to bulkier groups like benzodioxole .
Q & A
Q. What are the critical steps for synthesizing N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(3-methylthiophen-2-yl)propanamide with high purity?
- Methodological Answer : Synthesis typically involves multi-step protocols, including:
- Coupling reactions : Optimize stoichiometry of pyrazole and pyridine intermediates using K₂CO₃ as a base in polar aprotic solvents (e.g., DMF) to promote nucleophilic substitution .
- Protection/deprotection strategies : Use tert-butoxycarbonyl (Boc) groups for amine protection to avoid side reactions during alkylation steps .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in ethanol to achieve >95% purity. Monitor purity via TLC and confirm with HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can the structural integrity of the compound be confirmed post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze ¹H and ¹³C NMR spectra to verify integration ratios and chemical shifts of key groups (e.g., methylpyrazole protons at δ 2.4–2.6 ppm, thiophene protons at δ 6.8–7.2 ppm) .
- Mass Spectrometry (MS) : Use high-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) and rule out adducts or fragmentation .
- Elemental Analysis : Compare experimental C/H/N/S percentages to theoretical values (deviation <0.3%) .
Q. What solvent systems are optimal for solubility and stability studies?
- Methodological Answer :
- Solubility : Test in DMSO (stock solutions) and aqueous buffers (pH 7.4) with <1% DMSO for biological assays. Ethanol and acetonitrile are suitable for analytical purposes .
- Stability : Conduct accelerated degradation studies under UV light, varying pH (1–13), and elevated temperatures (40–60°C). Monitor via HPLC every 24 hours to identify degradation products .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound?
- Methodological Answer :
- Dose-response assays : Perform IC₅₀/EC₅₀ studies across multiple cell lines (e.g., HEK293, HepG2) to assess reproducibility. Use ANOVA to compare variance between datasets .
- Structural analogs : Synthesize derivatives with modifications to the pyrazole or thiophene moieties. Compare bioactivity trends to identify structure-activity relationships (SAR) .
- Target validation : Employ CRISPR knockouts or siRNA silencing of putative targets (e.g., kinases) to confirm mechanism-specific effects .
Q. What computational strategies are effective for predicting the compound’s pharmacokinetics and drug-likeness?
- Methodological Answer :
- In silico modeling : Use SwissADME to calculate logP (lipophilicity), topological polar surface area (TPSA), and bioavailability scores. Compare results to reference drugs (e.g., celecoxib) for benchmarking .
- Molecular docking : Simulate binding to homology-modeled targets (e.g., COX-2, EGFR) using AutoDock Vina. Prioritize docking poses with ΔG < -8 kcal/mol and validate with MD simulations .
Q. How can reaction yields be improved during scale-up synthesis without compromising purity?
- Methodological Answer :
- Process optimization : Use automated reactors for precise control of temperature (±1°C) and stirring rates. For exothermic steps (e.g., amide coupling), employ dropwise addition of reagents .
- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps. Monitor reaction progress with in-situ FTIR to detect intermediate formation .
- Quality-by-Design (QbD) : Apply factorial design (e.g., 2³ experiments) to optimize parameters like solvent ratio, catalyst loading, and reaction time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
